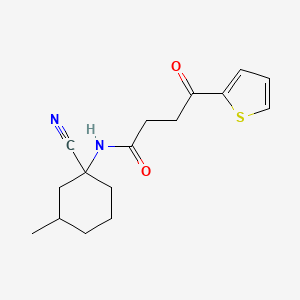

![molecular formula C20H17ClN2O3 B2680278 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide CAS No. 1043267-26-0](/img/structure/B2680278.png)

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

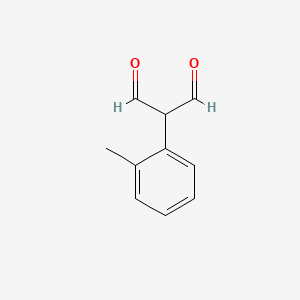

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom at the 2-position of the pyridine ring and a carboxamide group at the 4-position. The carboxamide is further substituted with a phenyl ring, which is substituted at the 2-position with a phenoxy group that is further substituted with an ethoxy group at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorine atom, and the attachment of the carboxamide and ethoxyphenoxy groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry. It would have a pyridine ring with a chlorine atom and a carboxamide group attached, and the carboxamide would be further substituted with a phenyl ring, which would be substituted with a phenoxy group that is further substituted with an ethoxy group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents .Applications De Recherche Scientifique

Synthesis and Properties of Polyamides and Polyimides

- Research conducted by Yang and Lin (1995) explored the use of a related diamine compound in synthesizing polyamides and polyimides. These materials demonstrated high solubility in polar solvents and could be used to create transparent, flexible films. The polyamides exhibited high thermal stability, with glass transition temperatures between 307-338°C and a 10% weight loss occurring at temperatures up to 460°C. The polyimides also showed excellent thermal stability, with negligible weight loss up to 500°C in both air and nitrogen atmospheres (Yang & Lin, 1995).

Concomitant Polymorphism in Crystal Structures

- Özdemir et al. (2012) synthesized a derivative of pyridine-2,6-dicarboxamide and found it exhibited polymorphism, meaning it could crystallize in multiple forms under the same conditions. This property is significant for understanding the material's stability and interactions, which has implications in pharmaceuticals and material science. Their study also involved computational modeling to analyze the molecule's structure and properties (Özdemir et al., 2012).

Potential as a Met Kinase Inhibitor

- Schroeder et al. (2009) identified a similar compound as a potent and selective inhibitor of the Met kinase superfamily. This finding has implications in cancer research, as Met kinase plays a role in tumor growth and metastasis. The compound demonstrated efficacy in preclinical trials and was advanced into phase I clinical trials (Schroeder et al., 2009).

Deracemization Studies

- Prat et al. (2001) investigated the deracemization of related pyridine compounds. Deracemization is a process used to convert a racemic mixture into a single enantiomer, which is crucial in pharmaceuticals where specific enantiomers can have different biological activities (Prat et al., 2001).

Synthesis and Photophysical Evaluation

- Hagimori et al. (2019) synthesized and studied the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. They found that these compounds exhibited high fluorescence quantum yields in various solvents and the solid state, indicating their potential applications in materials science, particularly as fluorophores (Hagimori et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-2-25-15-7-9-16(10-8-15)26-18-6-4-3-5-17(18)23-20(24)14-11-12-22-19(21)13-14/h3-13H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOSCISRJHVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(aminooxy)methyl]benzoic acid hydrochloride](/img/structure/B2680195.png)

![8-(4-Tert-butylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2680196.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680197.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2680198.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2680199.png)

![N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2680202.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)